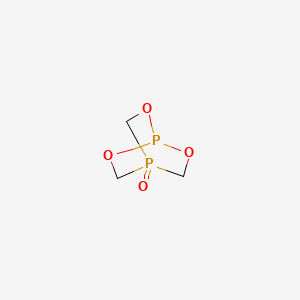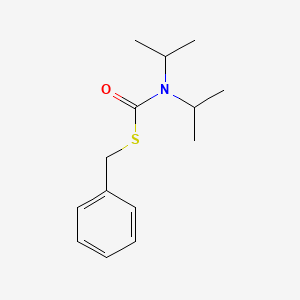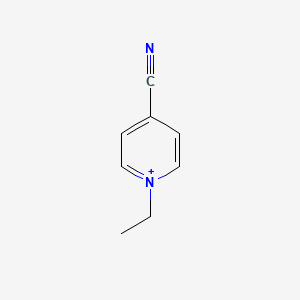
Pyridinium, 4-cyano-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-cyano-1-ethyl- is a derivative of pyridinium salts, which are well-known for their structural diversity and significant roles in various natural products and pharmaceuticals. This compound features a pyridinium ring with a cyano group at the 4-position and an ethyl group at the 1-position. Pyridinium salts, including Pyridinium, 4-cyano-1-ethyl-, are recognized for their applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-cyano-1-ethyl- typically involves the alkylation of pyridine with ethyl halides followed by the introduction of a cyano group at the 4-position. One common method includes the reaction of pyridine with ethyl bromide in the presence of a base to form 1-ethylpyridinium bromide. This intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 4-position .
Industrial Production Methods: Industrial production of Pyridinium, 4-cyano-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-cyano-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano group or the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the reagents used.
Scientific Research Applications
Pyridinium, 4-cyano-1-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of ionic liquids, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of Pyridinium, 4-cyano-1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ring play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or by acting as a competitive inhibitor .
Comparison with Similar Compounds
- Pyridinium, 4-cyano-1-methyl-
- Pyridinium, 4-cyano-1-propyl-
- Pyridinium, 4-cyano-1-butyl-
Comparison: Pyridinium, 4-cyano-1-ethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a potent bioactive compound .
Properties
CAS No. |
45821-46-3 |
|---|---|
Molecular Formula |
C8H9N2+ |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C8H9N2/c1-2-10-5-3-8(7-9)4-6-10/h3-6H,2H2,1H3/q+1 |
InChI Key |
PQYVXRUPWMDYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

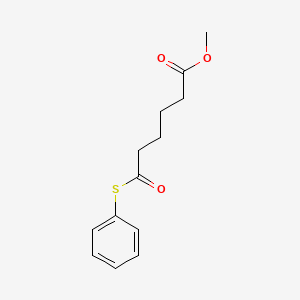
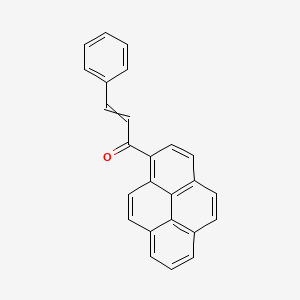
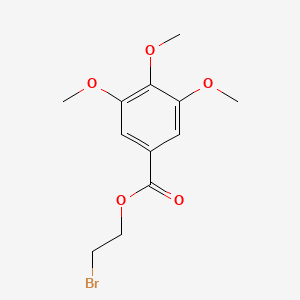
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
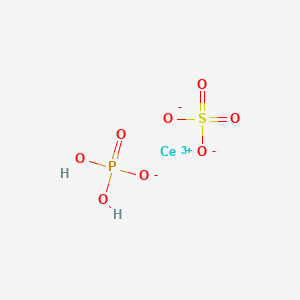
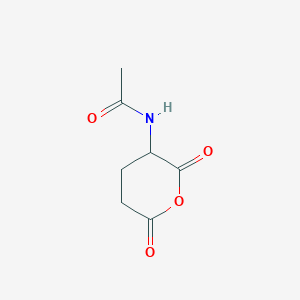
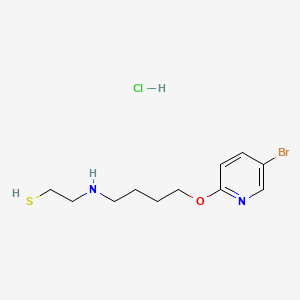
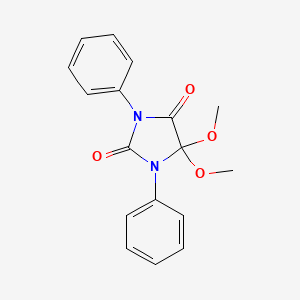
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
